![molecular formula C9H10F3N3 B2828311 1-[2-(Trifluoromethyl)benzyl]guanidine CAS No. 14629-40-4](/img/structure/B2828311.png)

1-[2-(Trifluoromethyl)benzyl]guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

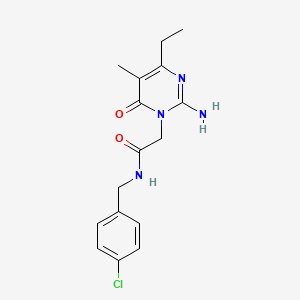

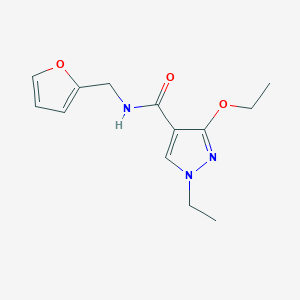

“1-[2-(Trifluoromethyl)benzyl]guanidine” is a chemical compound with the molecular formula C9H10F3N3 . It is a guanidine derivative, which is a class of compounds that have a wide range of chemical and biological properties . Guanidines are known to be strong organic bases and are used in various applications, including the treatment of muscle weakness and fatigue associated with certain medical conditions .

Synthesis Analysis

The synthesis of “this compound” and similar compounds is a topic of ongoing research. One approach involves the use of catalytic stereoselective Mannich-type reactions for the construction of fluorinated compounds . Another method involves the use of imidazole, a five-membered heterocyclic moiety, as a synthon in the development of new drugs .Molecular Structure Analysis

The molecular structure of “this compound” consists of a guanidine group attached to a benzyl group, which in turn is substituted with a trifluoromethyl group . The presence of the trifluoromethyl group can significantly influence the chemical properties of the compound .Wissenschaftliche Forschungsanwendungen

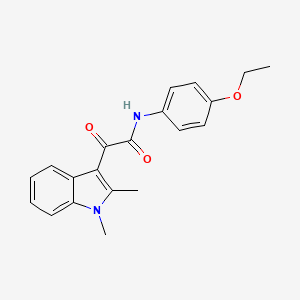

Medicinal Chemistry Applications

Guanidine derivatives, including 1-[2-(Trifluoromethyl)benzyl]guanidine, have been extensively studied for their potential in medicinal chemistry. These compounds are valuable due to their diverse biological activities and applications in clinical settings. For instance, 2-Guanidinobenzazoles (2GBZs) are notable for modifying the biological activity of heterocycles when bonded to a benzazole ring, which leads to the development of molecules with significant pharmacological interest. The synthesis of 2GBZ derivatives has led to medicinally important molecules being proposed as new pharmacophores with potential therapeutic applications in bioorganic chemistry, inorganic chemistry, and the pharmaceutical industry (Cruz, Rosales-Hernández, Mendieta-Wejebe, & Tamay Cach, 2023).

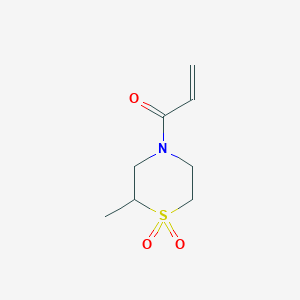

Polymer Chemistry and Material Science

In polymer chemistry, guanidine derivatives have facilitated the development of new materials. For example, basic organocatalysts of the guanidine type have been effective in polymerizing benzyl β-malolactone (MLABe) under mild conditions, producing poly(3-benzyloxybutyrate)s (PMLABe)s with controlled molecular features. This process exemplifies the role of guanidine derivatives in the controlled ring-opening polymerization (ROP) of β-lactones towards poly(hydroxyalkanoate)s, demonstrating their importance in synthesizing polymers with specific properties (Jaffredo, Carpentier, & Guillaume, 2013).

Catalysis

Guanidine derivatives have also been utilized as catalysts in chemical reactions. For instance, guanidine supported on magnetic nanoparticles Fe3O4 (MNPs–Guanidine) has been described as a novel magnetically separable base nanocatalyst for the Knoevenagel condensation reaction and for the synthesis of 2-amino-4H-chromenes and 2-amino-4H-benzo[h]chromenes. This showcases the application of guanidine derivatives in catalysis, providing an efficient and reusable catalyst for organic synthesis (Rostami, Atashkar, & Gholami, 2013).

Zukünftige Richtungen

The future directions for the study of “1-[2-(Trifluoromethyl)benzyl]guanidine” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the wide range of chemical and biological properties of guanidine compounds, there is significant potential for the development of new drugs and other products .

Eigenschaften

IUPAC Name |

2-[[2-(trifluoromethyl)phenyl]methyl]guanidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3/c10-9(11,12)7-4-2-1-3-6(7)5-15-8(13)14/h1-4H,5H2,(H4,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGWWDIZIVJBNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C(N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-9-methyl-2-(4-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2828228.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2828233.png)

![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)

![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)

![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)

![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2828244.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)

![2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2828248.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)